2-Methoxyphenyl N,N-diethylcarbamate: Structural Architectures and Synthetic Utility
2-Methoxyphenyl N,N-diethylcarbamate: Structural Architectures and Synthetic Utility
[1]
Executive Summary
2-Methoxyphenyl N,N-diethylcarbamate (CAS 85630-19-9) is a specialized functionalized arene derivative utilized primarily as a robust directing group in organometallic chemistry and a pseudo-halide electrophile in transition-metal catalysis.[1][2][3] Unlike simple esters, the diethylcarbamate moiety offers unique hydrolytic stability and orthogonal reactivity, making it a cornerstone in the synthesis of polysubstituted anisole derivatives. This guide analyzes its molecular properties, validated synthesis protocols, and its dual-mode reactivity in Directed Ortho Metalation (DoM) and Nickel-catalyzed C–O bond activation.[1]
Part 1: Chemical Identity & Molecular Registry[1][4]
| Property | Specification |
| Chemical Name | 2-Methoxyphenyl N,N-diethylcarbamate |
| CAS Registry Number | 85630-19-9 |
| IUPAC Name | (2-methoxyphenyl) N,N-diethylcarbamate |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES | CCN(CC)C(=O)Oc1ccccc1OC |
| Physical State | Yellow to colorless viscous oil |
| Boiling Point (Predicted) | ~317°C (760 Torr) |
| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, EtOAc; Insoluble in water |
Part 2: Molecular Architecture & Electronic Properties
The molecule features a 1,2-disubstituted benzene ring (ortho-substitution).[1] Its reactivity is defined by the interplay between the methoxy group (-OMe) and the N,N-diethylcarbamate group (-OCONEt₂) .[1]
-
Steric Environment: The diethylamino moiety creates significant steric bulk around the carbonyl center.[1] This hinders nucleophilic attack at the carbonyl carbon, rendering the carbamate resistant to basic hydrolysis compared to simple esters or carbonates.
-
Electronic Effects:
-
Inductive Effect: Both oxygen substituents exert a -I (electron-withdrawing) effect on the ring.[1]
-
Resonance Effect: The lone pairs on the phenoxy oxygen donate electron density into the ring (+M effect), activating it for electrophilic aromatic substitution. However, the carbonyl group of the carbamate competes for the oxygen's lone pair, slightly dampening this activation compared to a free phenol.
-
-
Coordination Potential: The carbonyl oxygen of the carbamate is a potent Lewis base, capable of coordinating with organolithiums (e.g.,
-BuLi), which is critical for its role as a Directed Metalation Group (DMG).
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 2-Methoxyphenyl N,N-diethylcarbamate is a standard nucleophilic acyl substitution.[1] The following protocol ensures high yield and purity by utilizing Guaiacol (2-methoxyphenol) and Diethylcarbamoyl chloride.
Reagents
-
Substrate: Guaiacol (2-methoxyphenol) [CAS: 90-05-1][1]
-
Reagent: Diethylcarbamoyl chloride [CAS: 88-10-8] (1.1 - 1.2 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: Acetonitrile (CH₃CN) or THF (anhydrous)
Validated Experimental Protocol (Base-Mediated Carbamoylation)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve Guaiacol (10.0 mmol) in anhydrous Acetonitrile (50 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add Diethylcarbamoyl chloride (12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor progress via TLC (SiO₂; Hexanes:EtOAc 4:1). The starting phenol will disappear, and a less polar spot (product) will appear.
-
Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.
-
Isolation: If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Figure 1: Synthetic pathway for the carbamoylation of Guaiacol.
Part 4: Advanced Reactivity & Applications
This compound is not merely a protected phenol; it is a "spring-loaded" electrophile for two divergent synthetic methodologies.[1]
Directed Ortho Metalation (DoM)
The
-
Mechanism: Upon treatment with
-BuLi or -BuLi at low temperatures (-78°C), the lithium coordinates to the carbamate carbonyl oxygen.[1] This brings the base into proximity with the ortho-protons.[1] -
Regioselectivity:
-
Site A (C-3): Between the OMe and OCONEt₂ groups.[1] This position is electronically activated by both oxygens but sterically crowded.[1]
-
Site B (C-6): Ortho to the carbamate but para to the methoxy.[1]
-
Outcome: While the carbamate strongly directs to the ortho position, the "in-between" C-3 lithiation is often difficult due to steric clash.[1] Lithiation typically occurs at C-3 if conditions allow (kinetic control), but rearrangement to C-6 or direct C-6 lithiation is common depending on the base and solvent.[1]
-
-
Fries Rearrangement: If the lithiated species is allowed to warm, the "Anionic Ortho-Fries Rearrangement" occurs, where the carbamate migrates to the ring carbon, yielding a salicylamide derivative.
Nickel-Catalyzed Cross-Coupling (C–O Activation)
The N,N-diethylcarbamate moiety functions as a pseudohalide.[1] While inert to Palladium(0), the C(aryl)–O bond can be oxidatively added to Nickel(0).
-
Reaction: Kumada or Suzuki-Miyaura coupling.[1]
-
Transformation: The Ar–OCONEt₂ bond is cleaved and replaced by Ar–R (where R is aryl, alkyl).
-
Utility: This allows the use of phenols (via carbamates) as electrophiles, avoiding the need for unstable triflates or expensive aryl halides. The methoxy group remains intact, allowing for the synthesis of meta-substituted anisoles that are difficult to access via electrophilic aromatic substitution.
Figure 2: Divergent reactivity pathways: Ortho-functionalization vs. C-O bond replacement.[1]
Part 5: Safety & Handling
-
Hazards: While specific toxicology data for this CAS is limited, aryl carbamates are generally skin and eye irritants. The precursor, Diethylcarbamoyl chloride, is a suspected carcinogen and a potent lachrymator; ensure all unreacted chloride is quenched during workup.
-
Storage: Store in a cool, dry place (2-8°C recommended). The compound is stable to air and moisture but should be kept under inert gas for long-term storage to prevent slow hydrolysis or oxidation.[1]
References
-
Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link][1]
-
Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 108(8), 3054–3083. [Link][1]
-
LookChem. (n.d.). Synthesis of Aryl Carbamates from Phenols. Retrieved from [Link]
-
Tobisu, M., & Chatani, N. (2008). Nickel-catalyzed cross-coupling of aryl carbamates with arylboronic acids. Angewandte Chemie International Edition, 47(26), 4866-4869. [Link][1]
